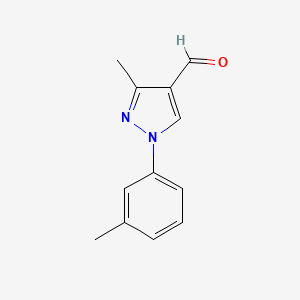

3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a methyl group at position 3 of the pyrazole ring, a 3-methylphenyl substituent at position 1, and a formyl group at position 4. Pyrazole derivatives are widely studied for their electronic and steric properties, which influence their interactions with biological targets such as enzymes and microbial cell membranes .

Properties

IUPAC Name |

3-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAYVIICLCURSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C(=N2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The carbaldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Reduction: 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Synthesis of 3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or the Vilsmeier-Haack reaction applied to pyrazole derivatives. The general synthetic pathway can be summarized as follows:

- Starting Materials : 3-methylphenyl hydrazine and suitable aldehydes.

- Reagents : Vilsmeier reagent (phosphorus oxychloride and dimethylformamide).

- Conditions : Reactions are usually conducted under controlled temperatures (0-20°C) in solvents like ethanol.

Anticancer Activity

Research indicates that derivatives of pyrazole, including 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown potent activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | MDA-MB-231 | 12.5 |

| Other Pyrazole Derivative A | HepG2 | 15.0 |

| Other Pyrazole Derivative B | MDA-MB-231 | 10.0 |

Anti-inflammatory and Analgesic Properties

Several studies have reported that pyrazole derivatives possess anti-inflammatory and analgesic activities. The presence of specific substituents on the pyrazole ring enhances these properties, making them potential candidates for developing new anti-inflammatory drugs .

Agrochemical Applications

Pyrazoles are also recognized for their utility in agrochemicals, particularly as pesticides and herbicides. The structural features of compounds like 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde contribute to their effectiveness in controlling various pests .

Table 2: Agrochemical Efficacy of Pyrazole Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | Aphids | 85 |

| Pyrazole Herbicide A | Weeds | 90 |

| Pyrazole Insecticide B | Beetles | 80 |

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various pyrazole derivatives, including the target compound, against multiple cancer cell lines. Results indicated that modifications on the phenyl ring significantly influenced cytotoxicity levels, with certain derivatives demonstrating IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Agrochemical Development

In another investigation focused on agricultural applications, researchers synthesized a series of pyrazole-based pesticides and tested their efficacy against common agricultural pests. The results showed that compounds with the pyrazole moiety exhibited superior insecticidal activity compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy at position 3) enhance antimicrobial potency by increasing electron density, facilitating interactions with microbial enzymes like DNA gyrase .

- Heterocyclic substituents (e.g., furan-2-yl) improve activity due to additional hydrogen-bonding and π-π stacking interactions .

- Lipophilicity : The 3-methylphenyl group in the target compound may improve membrane penetration compared to phenyl analogs but could reduce solubility in aqueous environments .

Antimicrobial Activity

Comparative studies highlight substituent-dependent efficacy:

Biological Activity

3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a methyl group and a 3-methylphenyl substituent, along with an aldehyde functional group. This structure is crucial for its biological interactions, particularly in forming covalent bonds with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. It has been evaluated against several bacterial strains and fungi, showing promising results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating strong antimicrobial potency .

- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models:

- In experiments involving carrageenan-induced edema, the compound exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .

Anticancer Activity

The anticancer potential of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has been explored through various assays:

- Cytotoxicity Testing : The compound was evaluated for cytotoxic effects against several cancer cell lines, including breast cancer (MCF) and colorectal cancer (DLDI). Notably, certain derivatives showed IC50 values as low as 40 nM, indicating high potency .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Synthesis and Derivatives

The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-component reactions that yield various derivatives with enhanced biological activities. For instance, derivatives synthesized from this compound have shown improved cytotoxicity and selectivity against cancer cells .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of several pyrazole derivatives derived from 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. The most active derivative showed significant inhibition against multiple bacterial strains, supporting its potential use in treating infections .

- Cytotoxicity Assay : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Basic: What are the common synthetic routes for 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. For example:

- Step 1: React 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 3-methylphenol) under basic conditions (e.g., K₂CO₃ in DMF or acetone).

- Step 2: Optimize reaction temperature (80–100°C) and time (6–12 hours) to achieve yields of 60–85% .

Variations may involve Vilsmeier–Haack formylation for introducing the aldehyde group at the pyrazole C4 position .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

- FT-IR: Aldehydic C=O stretching (~1675–1680 cm⁻¹) and C-H absorption (~2860 cm⁻¹) .

- NMR: ¹H NMR shows characteristic aldehyde proton signals at δ ~9.8–10.2 ppm and aromatic protons for the 3-methylphenyl group (δ ~6.5–7.5 ppm) .

- X-ray Crystallography: Used to confirm molecular geometry (e.g., dihedral angles between pyrazole and aryl rings) .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:

Refinement tools like SHELXL (for small molecules) are critical:

- Use high-resolution data (≤ 1.0 Å) to model anisotropic displacement parameters for the aldehyde and methyl groups.

- Validate with WinGX/ORTEP for thermal ellipsoid visualization and hydrogen-bonding networks .

- Cross-check with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths/angles .

Advanced: What strategies optimize bioactivity evaluation against bacterial strains?

Methodological Answer:

- Assay Design: Use MIC (Minimum Inhibitory Concentration) tests against E. coli, P. aeruginosa, and S. aureus with ampicillin as a positive control.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace 3-methylphenyl with electron-withdrawing groups) to enhance activity. For example, trifluoromethyl analogs show improved potency .

- Mechanistic Studies: Employ molecular docking (AutoDock Vina) to predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .

Advanced: How to address contradictions in synthetic yields across literature reports?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Efficiency: Compare K₂CO₃ (70% yield) vs. Cs₂CO₃ (85% yield) in nucleophilic reactions .

- Solvent Effects: Polar aprotic solvents (DMF) may favor higher yields than acetone due to better phenol activation .

- Reaction Monitoring: Use TLC or HPLC-MS to track intermediate formation and adjust reaction times .

Advanced: What computational methods validate spectroscopic and crystallographic data?

Methodological Answer:

- DFT Calculations: Simulate IR/NMR spectra (e.g., using Gaussian 09) and compare with experimental data to confirm assignments .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) in crystal packing .

- Molecular Dynamics (MD): Assess conformational stability of the aldehyde group in solution .

Advanced: How are regioselectivity challenges managed during functionalization?

Methodological Answer:

- Directing Groups: Use the aldehyde moiety to guide electrophilic substitution (e.g., bromination at the pyrazole C5 position) .

- Protection-Deprotection: Temporarily protect the aldehyde group (e.g., as an acetal) during alkylation or acylation steps .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.